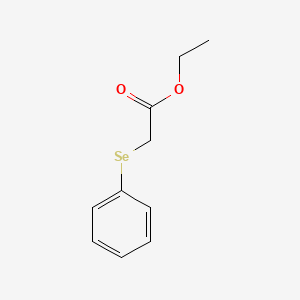
Acetic acid, (phenylseleno)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, (phenylseleno)-, ethyl ester is an organic compound that belongs to the class of esters Esters are derived from carboxylic acids and alcohols This particular ester is characterized by the presence of a phenylseleno group attached to the acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, (phenylseleno)-, ethyl ester typically involves the esterification of acetic acid with ethanol in the presence of a phenylseleno group. One common method is the Fischer esterification, where acetic acid reacts with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of acetic anhydride or acid chlorides as reactants to improve the efficiency and yield of the esterification process. The reaction is often catalyzed by acids and carried out under controlled temperature and pressure conditions to ensure optimal production rates.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the phenylseleno group is oxidized to form selenoxide or other selenium-containing compounds.
Reduction: The compound can also undergo reduction reactions, where the phenylseleno group is reduced to form phenylselenol or other reduced selenium species.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed:
Oxidation Products: Selenoxides, selenones.
Reduction Products: Phenylselenol, selenides.
Substitution Products: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Acetic acid, (phenylseleno)-, ethyl ester has several applications in scientific research:
Biology: Studied for its potential antioxidant properties due to the presence of selenium.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of acetic acid, (phenylseleno)-, ethyl ester involves the interaction of the phenylseleno group with various molecular targets. The phenylseleno group can undergo redox reactions, influencing cellular redox balance and modulating the activity of enzymes and signaling pathways. The compound’s effects are mediated through its ability to interact with thiol groups in proteins, leading to changes in protein function and cellular processes.
Comparison with Similar Compounds
Ethyl acetate: A simple ester derived from acetic acid and ethanol, commonly used as a solvent.
Phenyl acetate: An ester with a phenyl group attached to the acetic acid moiety, used in perfumery and flavoring.
Selenoacetic acid esters: Esters containing selenium in the acetic acid moiety, studied for their unique chemical properties.
Uniqueness: Acetic acid, (phenylseleno)-, ethyl ester is unique due to the presence of the phenylseleno group, which imparts distinct redox properties and potential biological activities. This sets it apart from other esters that lack selenium and its associated chemical reactivity.
Properties
CAS No. |
51364-94-4 |
|---|---|
Molecular Formula |
C10H12O2Se |
Molecular Weight |
243.17 g/mol |
IUPAC Name |
ethyl 2-phenylselanylacetate |
InChI |
InChI=1S/C10H12O2Se/c1-2-12-10(11)8-13-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
InChI Key |
XQWGLHHVCVTOOC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C[Se]C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


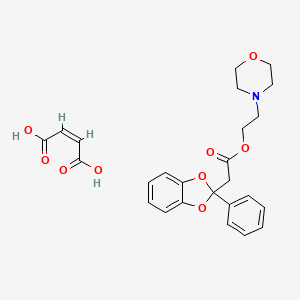
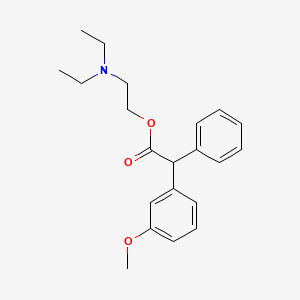

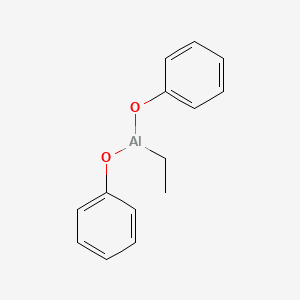
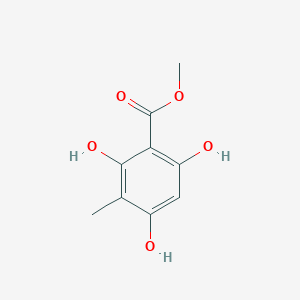
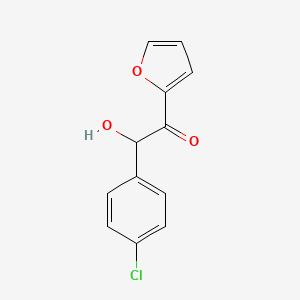
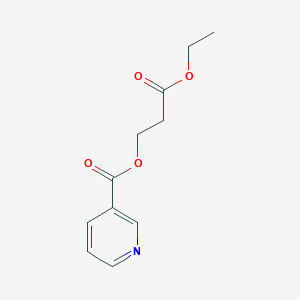
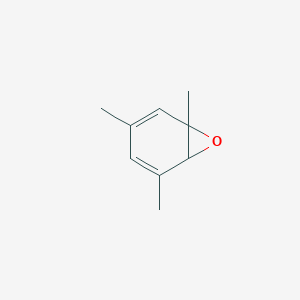

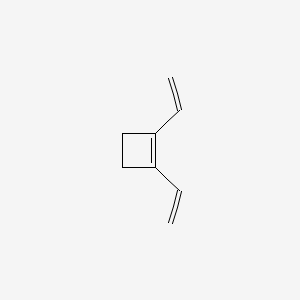

![Bicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene](/img/structure/B14666360.png)


